![molecular formula C24H28N4O4S2 B2524362 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate CAS No. 953001-36-0](/img/structure/B2524362.png)
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A novel series of benzothiazole bearing 1,2,3-triazole derivatives are synthesized, and their structures are confirmed by 1H and 13C NMR .Molecular Structure Analysis
The molecular formula of the compound is C25H30N4O4S2. The molecular weight is 514.66.Chemical Reactions Analysis
The synthesized compounds are tested for their anticancer activity towards human cancer cell lines including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) and demonstrate moderate to high activity .Applications De Recherche Scientifique
Anticancer Activity
This compound has shown promising results in the field of cancer research. Its unique structure allows it to interact with specific cancer cell receptors, inhibiting their growth and proliferation. Studies have demonstrated its potential in targeting various cancer types, including breast and lung cancer .
Neuroprotective Effects
Research indicates that this compound may have neuroprotective properties. It can potentially protect neurons from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit enzyme activity makes it a valuable candidate for developing new antibiotics .
Anti-inflammatory Applications
Studies have shown that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating chronic inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.
Cardiovascular Research
In cardiovascular research, this compound has been investigated for its ability to modulate blood pressure and heart rate. Its interaction with specific receptors in the cardiovascular system suggests potential applications in treating hypertension and arrhythmias.
Antioxidant Activity
The compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and has implications in aging research and the treatment of oxidative stress-related diseases.
Molecular Imaging
In the field of molecular imaging, this compound is used as a contrast agent. Its unique chemical properties allow it to enhance the visibility of specific tissues or organs during imaging procedures, aiding in the diagnosis and monitoring of diseases.
These applications highlight the versatility and potential of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate in various fields of scientific research.
SpringerLink SpringerLink SpringerLink BenchChem BenchChem Smolecule
Safety and Hazards
Propriétés
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-pyrrolidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S2/c1-2-26-13-15-27(16-14-26)24-25-21-10-7-19(17-22(21)33-24)32-23(29)18-5-8-20(9-6-18)34(30,31)28-11-3-4-12-28/h5-10,17H,2-4,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOWGLWVLQERKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


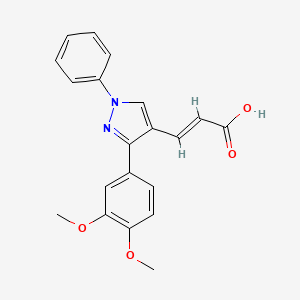
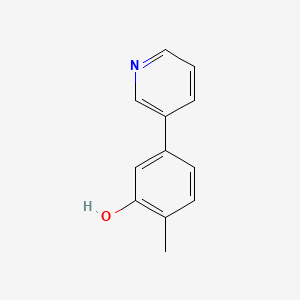
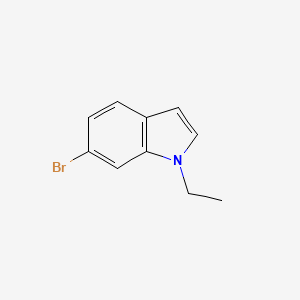
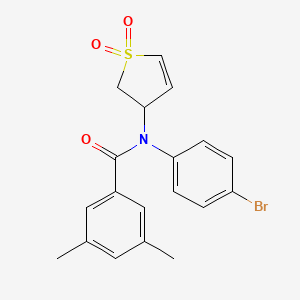
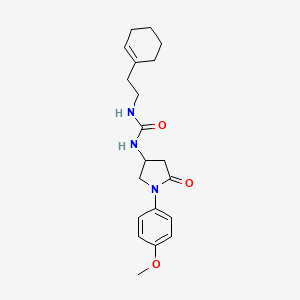
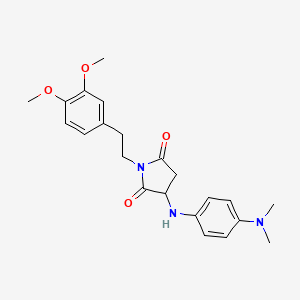

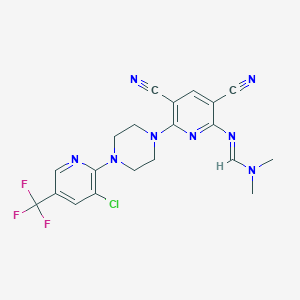
![1-(2-nitrophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2524297.png)


![Tert-butyl 2,5-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B2524301.png)
